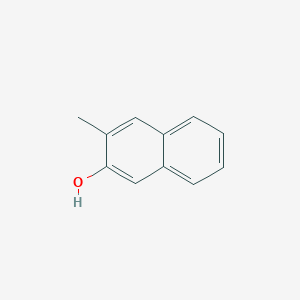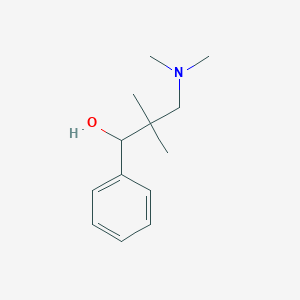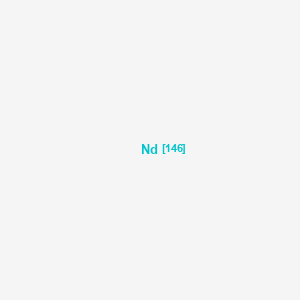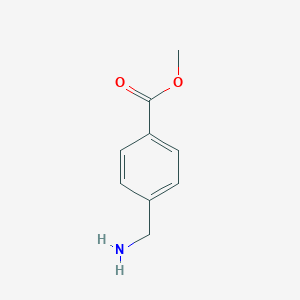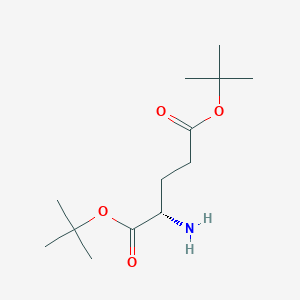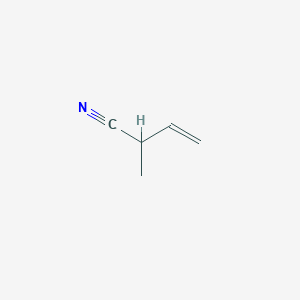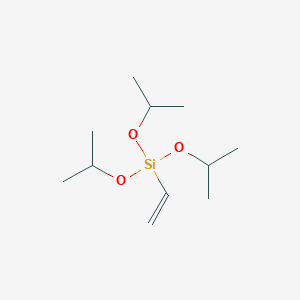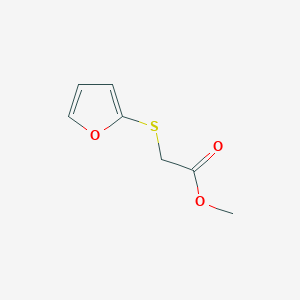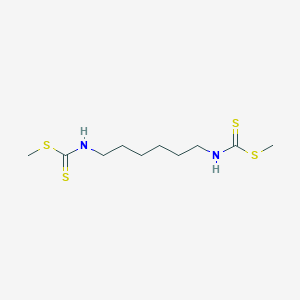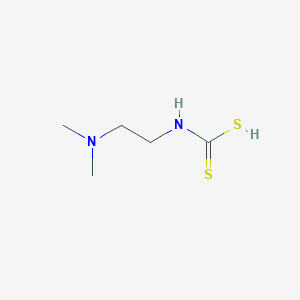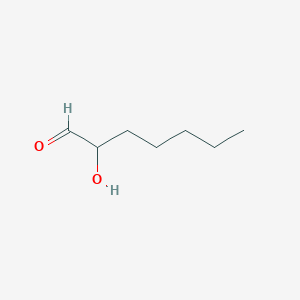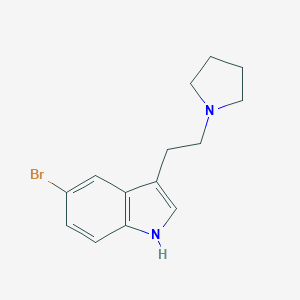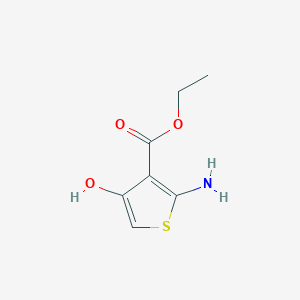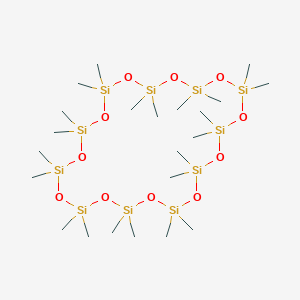
Cycloundecasiloxane, docosamethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cycloundecasiloxane, docosamethyl- is a cyclic silicone compound that has gained significant attention in recent years due to its potential applications in various fields. This compound is a member of the alkyl-substituted siloxane family and is characterized by its unique ring structure, which makes it an attractive candidate for use in a wide range of scientific research applications. The purpose of
Wirkmechanismus
The mechanism of action of cycloundecasiloxane, docosamethyl- is not fully understood, but it is believed to involve interactions with cell membranes. The alkyl substituent on the silicon atom in the ring structure may allow cycloundecasiloxane, docosamethyl- to interact with lipid bilayers in cell membranes, leading to changes in membrane permeability and other cellular processes.
Biochemische Und Physiologische Effekte
Cycloundecasiloxane, docosamethyl- has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that cycloundecasiloxane, docosamethyl- can inhibit the growth of various bacterial strains, including both gram-positive and gram-negative bacteria. Additionally, cycloundecasiloxane, docosamethyl- has been shown to have anti-inflammatory properties, making it a potential candidate for use in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using cycloundecasiloxane, docosamethyl- in lab experiments is its ease of synthesis. Cycloundecasiloxane, docosamethyl- can be synthesized using standard laboratory equipment and techniques, making it accessible to researchers in a wide range of fields. Additionally, cycloundecasiloxane, docosamethyl- has a low toxicity profile, making it a safe compound to work with in the laboratory. However, one of the main limitations of using cycloundecasiloxane, docosamethyl- in lab experiments is its limited solubility in water. This can make it difficult to work with in aqueous environments and may limit its potential applications in certain fields.
Zukünftige Richtungen
There are several potential future directions for research on cycloundecasiloxane, docosamethyl-. One area of interest is the development of new drug delivery systems using cycloundecasiloxane, docosamethyl- as a carrier. Additionally, further research is needed to fully understand the mechanism of action of cycloundecasiloxane, docosamethyl- and its effects on cellular processes. Finally, there is potential for the development of new antimicrobial agents based on cycloundecasiloxane, docosamethyl- and its derivatives.
Conclusion
Cycloundecasiloxane, docosamethyl- is a cyclic silicone compound that has a wide range of potential scientific research applications. Its unique ring structure and ease of synthesis make it an attractive candidate for use in drug delivery systems, while its antimicrobial and anti-inflammatory properties make it a potential candidate for the development of new antibiotics and treatments for inflammatory diseases. While further research is needed to fully understand the mechanism of action of cycloundecasiloxane, docosamethyl- and its effects on cellular processes, this compound holds significant promise for future scientific research.
Synthesemethoden
Cycloundecasiloxane, docosamethyl- is typically synthesized through a process known as ring-opening polymerization. This process involves the reaction of a cyclic siloxane monomer with an alkyl-substituted silane compound in the presence of a catalyst. The resulting product is a cyclic siloxane with an alkyl substituent at one of the silicon atoms in the ring structure. The synthesis of cycloundecasiloxane, docosamethyl- is a relatively simple process that can be carried out using standard laboratory equipment.
Wissenschaftliche Forschungsanwendungen
Cycloundecasiloxane, docosamethyl- has a wide range of potential scientific research applications. One of the most promising applications is in the field of drug delivery. The unique ring structure of cycloundecasiloxane, docosamethyl- makes it an ideal candidate for use as a drug carrier, as it can encapsulate drugs and protect them from degradation in the body. Additionally, cycloundecasiloxane, docosamethyl- has been shown to have antimicrobial properties, making it a potential candidate for use in the development of new antibiotics.
Eigenschaften
CAS-Nummer |
18766-38-6 |
|---|---|
Produktname |
Cycloundecasiloxane, docosamethyl- |
Molekularformel |
C22H66O11Si11 |
Molekulargewicht |
815.7 g/mol |
IUPAC-Name |
2,2,4,4,6,6,8,8,10,10,12,12,14,14,16,16,18,18,20,20,22,22-docosamethyl-1,3,5,7,9,11,13,15,17,19,21-undecaoxa-2,4,6,8,10,12,14,16,18,20,22-undecasilacyclodocosane |
InChI |
InChI=1S/C22H66O11Si11/c1-34(2)23-35(3,4)25-37(7,8)27-39(11,12)29-41(15,16)31-43(19,20)33-44(21,22)32-42(17,18)30-40(13,14)28-38(9,10)26-36(5,6)24-34/h1-22H3 |
InChI-Schlüssel |
QKFCLXPIIJGSQB-UHFFFAOYSA-N |
SMILES |
C[Si]1(O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O1)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)C |
Kanonische SMILES |
C[Si]1(O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O1)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)C |
Andere CAS-Nummern |
18766-38-6 |
Synonyme |
DOCOSAMETHYLCYCLOUNDECASILOXANE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



